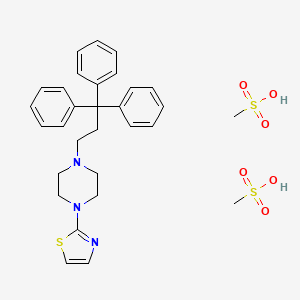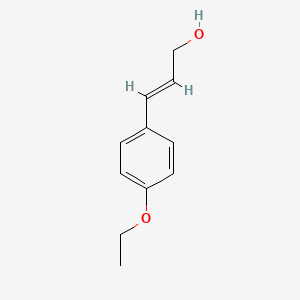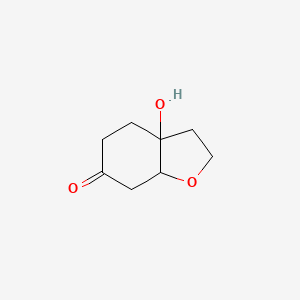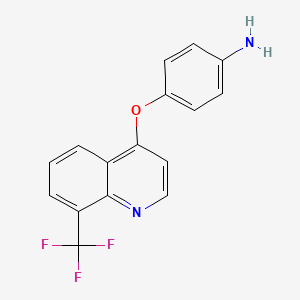
2-(m-Tolyloxy)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyloxy)ethanethioamide: , also known by its chemical formula C9H11NOS , is a compound with the following structure:
CH3C6H4OCH2CH2SNH2
It consists of a tolyl (methylphenyl) group attached to an ethanethioamide moiety. The compound’s systematic name reflects this substitution pattern. Let’s explore its properties and applications further.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-(m-Tolyloxy)ethanethioamide involves the reaction of m-tolyl chloride with potassium thioacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:Starting Material: m-Tolyl chloride (m-chlorotoluene)
Reagent: Potassium thioacetate
Solvent: Organic solvent (e.g., acetone, dichloromethane)
Temperature: Room temperature or slightly elevated
Procedure: The reaction mixture is stirred, and the product is isolated through filtration or extraction.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioamide group may yield the corresponding amine.
Substitution: The tolyl group can be substituted under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Alkylating agents or nucleophiles.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: The corresponding amine (m-toluidine).
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a precursor for drug development.
Medicine: Notable applications yet to be established.
Industry: Limited industrial applications due to its specialized nature.
Mecanismo De Acción
The exact mechanism of action for 2-(m-Tolyloxy)ethanethioamide remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While 2-(m-Tolyloxy)ethanethioamide is relatively unique, similar compounds include other thioamides and tolyl-substituted molecules.
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)ethanethioamide |
InChI |
InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) |
Clave InChI |
QPWNITSCCUGTIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)



![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)


![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)

![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

